1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene, also known as Tris(4-fluorophenyl)phosphine oxide, is an organophosphorus compound with the molecular formula C18H12F3OP. It is characterized by the presence of three 4-fluorophenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is notable for its applications in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene can be synthesized through the oxidation of Tris(4-fluorophenyl)phosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a solvent like diethyl ether .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, although it is already in an oxidized state.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Solvents: Diethyl ether, dichloromethane.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphine oxides .
Scientific Research Applications
1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene exerts its effects is primarily through its role as a ligand in catalytic processes. It facilitates the formation of reactive intermediates by stabilizing transition states and activating substrates. The molecular targets and pathways involved include the activation of peroxide and stabilization of lanthanum complexes .
Comparison with Similar Compounds
Tris(4-fluorophenyl)phosphine: This compound is the precursor to 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene and shares similar structural features but lacks the oxygen atom bonded to the phosphorus.
Tris(para-tolyl)phosphine oxide: Similar in structure but with para-tolyl groups instead of 4-fluorophenyl groups.
Tris(4-fluorophenyl)antimony diaroxides: These compounds have antimony instead of phosphorus and exhibit different reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of fluorinated phenyl groups and the presence of an oxygen atom bonded to phosphorus, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJZSGXKNZYQPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304259 |
Source
|
Record name | Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-79-1 |
Source
|
Record name | NSC164997 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.